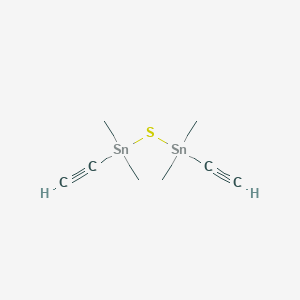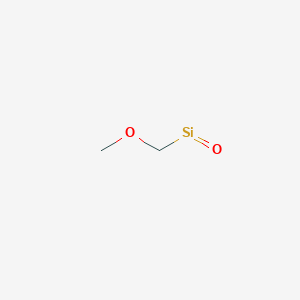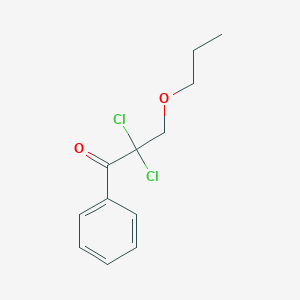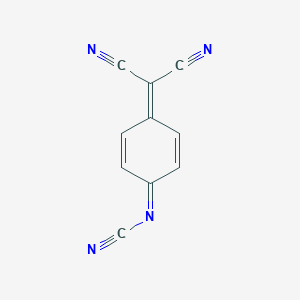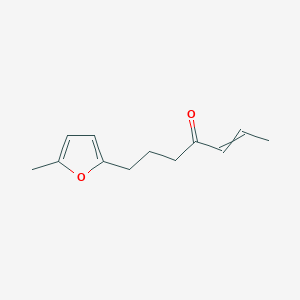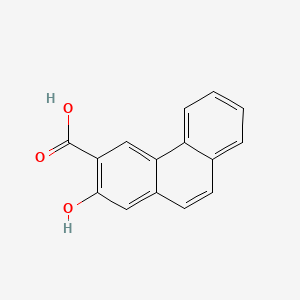
2-hydroxyphenanthrene-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyphenanthrene-3-carboxylic acid is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a phenanthrene core with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyphenanthrene-3-carboxylic acid can be achieved through several methods:
Oxidation of Phenanthrene Derivatives: One common method involves the oxidation of 2-hydroxyphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions
Carboxylation of Phenanthrene Derivatives: Another approach is the carboxylation of 2-hydroxyphenanthrene using carbon dioxide (CO₂) in the presence of a strong base like sodium hydroxide (NaOH) followed by acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted phenanthrene derivatives
Aplicaciones Científicas De Investigación
2-Hydroxyphenanthrene-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxyphenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Hydroxybenzoic Acid (Salicylic Acid): Similar in having a hydroxyl and carboxylic acid group but differs in the aromatic core structure.
Phenanthrene-3-carboxylic Acid: Lacks the hydroxyl group at the 2-position, leading to different chemical and biological properties.
2-Hydroxyphenanthrene: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness:
Propiedades
Número CAS |
117978-17-3 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-hydroxyphenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-14-7-10-6-5-9-3-1-2-4-11(9)12(10)8-13(14)15(17)18/h1-8,16H,(H,17,18) |
Clave InChI |
HRMHOILNYDWFNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C32)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)


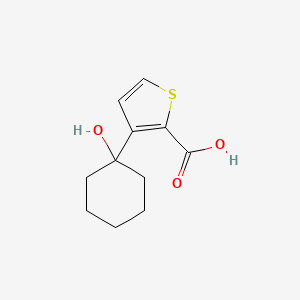

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)

